N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide
Description
N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors. This compound, with its unique trifluoromethyl group, may exhibit interesting chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO3S/c1-19(17,18)15(6-7-16)8-9-4-2-3-5-10(9)11(12,13)14/h2-5,16H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLAQYPQRUKKPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCO)CC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. A possible synthetic route could be:
Starting Materials: 2-(trifluoromethyl)benzylamine, methanesulfonyl chloride, and 2-aminoethanol.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under basic conditions (e.g., using triethylamine) to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-(trifluoromethyl)benzylamine is first reacted with methanesulfonyl chloride to form the intermediate sulfonamide. This intermediate is then reacted with 2-aminoethanol to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide may have several scientific research applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Possible applications in drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethyl group can enhance binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyethyl)-N-methylmethanesulfonamide: Lacks the trifluoromethyl group.
N-(2-hydroxyethyl)-N-phenylmethanesulfonamide: Lacks the trifluoromethyl group but has a phenyl group.
N-(2-hydroxyethyl)-N-[[2-(chloromethyl)phenyl]methyl]methanesulfonamide: Has a chloromethyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(2-hydroxyethyl)-N-[[2-(trifluoromethyl)phenyl]methyl]methanesulfonamide makes it unique. This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, such as lipophilicity and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
